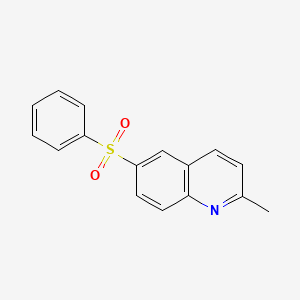
2-Methyl-6-(phenylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(phenylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural features, which include a methyl group at the 2-position and a phenylsulfonyl group at the 6-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone as starting materials . The reaction is catalyzed by acids such as sulfuric acid or polyphosphoric acid and proceeds under reflux conditions.
Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst like phosphotungstic acid . This method is advantageous due to its operational simplicity and high yield.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups at the 2-position.
Scientific Research Applications
2-Methyl-6-(phenylsulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(phenylsulfonyl)quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the phenylsulfonyl group, making it less reactive in certain substitution reactions.
6-Phenylsulfonylquinoline: Lacks the methyl group at the 2-position, which affects its steric and electronic properties.
Uniqueness
2-Methyl-6-(phenylsulfonyl)quinoline is unique due to the combined presence of the methyl and phenylsulfonyl groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .
Properties
Molecular Formula |
C16H13NO2S |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2-methylquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-7-8-13-11-15(9-10-16(13)17-12)20(18,19)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
YYZVVICOBCZSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















